2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

Medicinal chemistry Structure-activity relationship Physicochemical property optimization

Secure the critical midpoint of your sulfur oxidation-state series. This compound (CAS 339016-85-2) features a chiral sulfinyl (–SO–) bridge that introduces stereochemistry absent in achiral sulfanyl (CAS 343372-82-7) and sulfonyl (CAS 339016-86-3) analogs. The sulfoxide oxygen acts as a geometrically distinct H-bond acceptor, directly influencing target binding poses. Deploy in enantioselective screens (ACP1, ENPP2, HPGD) or Factor XIa rescue assays. Bulk pricing and custom synthesis available. Order now to establish definitive SAR trends.

Molecular Formula C16H19NO4S2
Molecular Weight 353.45
CAS No. 339016-85-2
Cat. No. B2721118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
CAS339016-85-2
Molecular FormulaC16H19NO4S2
Molecular Weight353.45
Structural Identifiers
SMILESCC1=CC(=NC(=C1S(=O)(=O)C)S(=O)CC2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H19NO4S2/c1-11-9-12(2)17-16(15(11)23(4,19)20)22(18)10-13-5-7-14(21-3)8-6-13/h5-9H,10H2,1-4H3
InChIKeyGMCRRMNJZHPHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone (CAS 339016-85-2): A Mid-Oxidation State Sulfinyl-Pyridine Scaffold for Selective Lead Optimization


2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone (CAS 339016-85-2) is a synthetic small molecule belonging to the (thio-, sulfinyl-, and sulfonyl)pyridine class, characterized by a 4,6-dimethyl-3-methylsulfonylpyridine core and a 4-methoxybenzyl substituent linked through a sulfinyl (–SO–) bridge . Its molecular formula is C16H19NO4S2 (MW 353.46), positioning it structurally between the corresponding sulfanyl (thioether, –S–) and sulfonyl (–SO2–) analogs . This intermediate sulfur oxidation state imparts distinct electronic, stereochemical, and hydrogen-bonding properties that directly influence target engagement, metabolic stability, and synthetic tractability, making it a non-interchangeable candidate for structure-activity relationship (SAR) studies and lead optimization programs.

Why 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone Cannot Be Substituted by Its Sulfanyl or Sulfonyl Analogs


The three oxidation states of the sulfur linker in this chemotype—sulfanyl (CAS 343372-82-7), sulfinyl (CAS 339016-85-2), and sulfonyl (CAS 339016-86-3)—are not interchangeable. The sulfinyl group introduces a stereogenic center (the sulfur atom is chiral when substituted with two different groups), creating enantiomeric pairs with potentially divergent biological activities, a feature absent in the achiral sulfanyl and sulfonyl analogs . Additionally, the sulfinyl oxygen acts as a hydrogen-bond acceptor with distinct geometry and strength compared to the sulfonyl group, altering target binding poses. Published data for the sulfanyl analog demonstrate only weak activity against Factor XIa (IC50 > 50,000 nM), while the sulfinyl oxidation state may modulate both potency and selectivity [1]. Substitution without experimental validation risks losing desired activity, introducing off-target effects, or altering pharmacokinetic profiles, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone vs. Closest Analogs


Sulfur Oxidation State Drives Molecular Topology and Hydrogen-Bonding Capacity vs. Sulfanyl and Sulfonyl Analogs

The target sulfinyl compound (CAS 339016-85-2) possesses one sulfoxide oxygen (H-bond acceptor count: 6) and occupies an intermediate polarity state between the non-polar sulfanyl analog (H-bond acceptor count: 5) and the highly polar sulfonyl analog (H-bond acceptor count: 7) . The calculated logP for the sulfinyl compound is approximately 2.94, representing a balanced lipophilicity profile distinct from the more lipophilic sulfanyl analog and the more hydrophilic sulfonyl analog [1]. This intermediate polarity directly impacts membrane permeability, solubility, and protein binding, making the sulfinyl compound a distinct tool for optimizing ADME properties without resorting to scaffold hopping.

Medicinal chemistry Structure-activity relationship Physicochemical property optimization

Sulfinyl Chirality Provides a Stereochemical Lever for Selective Target Engagement Absent in Achiral Analogs

The sulfinyl sulfur in the target compound is a stereogenic center, giving rise to a pair of enantiomers (R and S configurations at sulfur) . In contrast, both the sulfanyl analog (CAS 343372-82-7) and the sulfonyl analog (CAS 339016-86-3) are achiral at the bridging sulfur, providing no opportunity for enantioselective target interaction. This chirality can be exploited to achieve differential binding to asymmetric protein environments, potentially yielding one eutomer with high potency and one distomer with significantly lower activity—a well-established phenomenon in sulfoxide-containing drugs such as omeprazole vs. esomeprazole [1].

Stereochemistry Enantioselective synthesis Chiral drug design

Weak Baseline Activity of Sulfanyl Analog Against Factor XIa Establishes a Low Potency Floor for the Oxidation Series

The sulfanyl analog (CAS 343372-82-7) was tested against human Factor XIa and showed an IC50 > 50,000 nM (essentially inactive) under standard assay conditions [1]. While direct IC50 data for the sulfinyl compound (CAS 339016-85-2) against Factor XIa have not been publicly reported, the oxidation state of the sulfur linker is known to modulate the electronic distribution and conformational preferences of the bridging group, which can reposition the terminal 4-methoxybenzyl ring within the binding pocket. This structural perturbation represents a testable hypothesis for potency enhancement moving from the sulfanyl to the sulfinyl oxidation state.

Anticoagulant discovery Factor XIa inhibition Serine protease

Computationally Predicted Target Profile Diverges from Closely Related Chemotypes With Alternative C-2 Substituents

SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 for the sulfinyl compound (ZINC4832763) suggest potential interactions with Low molecular weight phosphotyrosine protein phosphatase (ACP1), Ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2), 15-hydroxyprostaglandin dehydrogenase (HPGD), and Aldose reductase (AKR1B1), among others [1]. In contrast, the 4-chlorophenyl sulfanyl analog (BDBM44976, cid_1484383) has demonstrated measurable activity against Multidrug resistance-associated protein 1 (MRP1) with an EC50 of 4,380 nM [2]. These divergent predicted and observed target profiles highlight that the combination of the 4-methoxybenzyl group and the sulfinyl linker directs the compound toward a distinct biological target space that does not overlap with the 4-chlorophenyl or sulfanyl variants.

Computational target prediction Polypharmacology Virtual screening

Optimal Research and Procurement Scenarios for 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone (CAS 339016-85-2)


Oxidation State SAR Studies in Pyridine-Based Lead Series

Procure the sulfinyl compound as the central member of an oxidation-state series (alongside sulfanyl CAS 343372-82-7 and sulfonyl CAS 339016-86-3) to systematically probe the effect of sulfur oxidation on target binding, cellular potency, and metabolic stability. The intermediate H-bond acceptor count (6) and polarity (logP ~2.94) make this compound the critical midpoint for establishing SAR trends [1].

Enantioselective Probe Development Exploiting Sulfoxide Chirality

Utilize the chiral sulfinyl center as a synthetic handle for preparing enantiomerically pure probes. Separation of the R and S enantiomers, followed by differential biological testing, can reveal enantioselective target engagement—a strategy analogous to that successfully employed for esomeprazole [2]. This is not feasible with the achiral sulfanyl or sulfonyl analogs.

Phosphatase and Oxidoreductase Target Family Screening

Based on SEA computational predictions indicating potential interactions with ACP1 (phosphotyrosine phosphatase), ENPP2 (phosphodiesterase), and HPGD (prostaglandin dehydrogenase), deploy the sulfinyl compound in biochemical screens against these target families [3]. The distinct predicted profile supports its use as a starting point for phosphatase or dehydrogenase inhibitor discovery programs.

Factor XIa Inhibitor Optimization with Improved Polarity

Building on the known inactivity of the sulfanyl analog (IC50 > 50 μM against Factor XIa), test the sulfinyl compound to determine if the added sulfoxide oxygen enables new hydrogen-bonding contacts within the Factor XIa active site, potentially rescuing inhibitory activity through improved binding pose complementarity [4].

Quote Request

Request a Quote for 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.